Chrysoidine hydrochloride citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

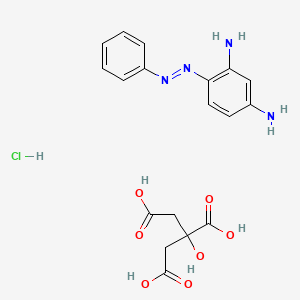

Chrysoidine hydrochloride citrate is a synthetic azo dye, known for its vibrant orange color. It is a derivative of chrysoidine, which is primarily used in dyeing textiles, leather products, and wood stains. The compound has a molecular formula of C12H13ClN4.C6H8O7 and a molecular weight of 440.83 g/mol . It is soluble in water and alcohol, making it versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysoidine hydrochloride citrate is synthesized through a series of chemical reactions involving the diazotization of aromatic amines followed by coupling with phenols or naphthols. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common reagent .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Chrysoidine hydrochloride citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different azo compounds.

Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Produces various oxidized azo compounds.

Reduction: Yields aromatic amines.

Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

Chrysoidine hydrochloride citrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed as a biological stain for microscopy.

Medicine: Investigated for its potential antiseptic properties.

Industry: Utilized in the dyeing of textiles, leather, and wood products

Mechanism of Action

The mechanism of action of chrysoidine hydrochloride citrate involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity and gene expression .

Comparison with Similar Compounds

Similar Compounds

Quinacrine: Another azo dye with similar staining properties.

Methyl orange: A pH indicator with a similar azo structure.

Congo red: Used in histology for staining amyloids.

Uniqueness

Chrysoidine hydrochloride citrate is unique due to its specific molecular structure, which provides distinct staining properties and solubility characteristics. Its combination of hydrochloride and citrate groups enhances its versatility in various applications .

Biological Activity

Chrysoidine hydrochloride citrate, a derivative of the azo dye chrysoidine, has garnered attention due to its biological activities and potential toxicological effects. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by the chemical formula C18H21ClN4O7 and is primarily used in dyeing processes due to its vibrant color and stability. Its structure allows it to interact with biological macromolecules, which is crucial for understanding its biological activity.

Mechanisms of Biological Activity

1. Interaction with DNA:

Chrysoidine hydrochloride has been shown to interact with calf thymus DNA (ct-DNA). Studies indicate that while chrysoidine itself exhibits weak toxicity, its combination with cetyltrimethyl ammonium bromide (CTMAB) significantly enhances its toxic effects. This interaction can lead to structural changes in DNA, potentially resulting in mutagenic effects .

2. Toxicity Profiles:

Research indicates that chrysoidine hydrochloride has moderate acute toxicity. The LD50 (lethal dose for 50% of the population) in rats suggests harmful effects upon ingestion. Hematological studies have reported significant decreases in red blood cell counts and hemoglobin levels following exposure, indicating potential impacts on blood health . Furthermore, it is classified as a Category 3 mutagenic substance, highlighting its potential to cause genetic mutations .

3. Antimicrobial Activity:

Chrysoidine has demonstrated antimicrobial properties against a variety of microorganisms. It has been noted for its effectiveness in inhibiting the growth of certain bacteria and fungi, which may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes .

Table 1: Summary of Biological Activities

Case Study: Toxicological Assessment

A study conducted on rats revealed significant hematological alterations upon exposure to chrysoidine hydrochloride. The findings indicated a 27% reduction in red blood cell counts among females and notable changes in stomach mucosa cells at the tested dose. These results underscore the need for careful handling and risk assessment when using this compound in industrial applications .

Applications

Due to its biological activities, this compound has potential applications beyond dyeing:

- Pharmaceuticals: Investigations into its anticancer properties are ongoing, as it may induce apoptosis in cancer cells.

- Agriculture: Its antimicrobial properties could be harnessed for developing natural pesticides.

- Food Industry: Given its toxicity profile, strict regulations govern its use as a food additive or colorant.

Properties

CAS No. |

5909-04-6 |

|---|---|

Molecular Formula |

C18H21ClN4O7 |

Molecular Weight |

440.8 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;4-phenyldiazenylbenzene-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C12H12N4.C6H8O7.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-8H,13-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H |

InChI Key |

JELYEEACYAGLJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.